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molecular formula C15H24N2O4S B8573322 Benzamide, 2-(aminosulfonyl)-N,N-diethyl-4-methoxy-6-(1-methylethyl)- CAS No. 142577-00-2

Benzamide, 2-(aminosulfonyl)-N,N-diethyl-4-methoxy-6-(1-methylethyl)-

Cat. No. B8573322
M. Wt: 328.4 g/mol
InChI Key: IZUSLUJUTFMNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466701

Procedure details

To a solution of N,N,N',N'-tetramethylethylenediamine (300 mL) in anhydrous ether (4 L) was added s-butyllithium (1.3M, 4 L) and the mixture was cooled to -70° C. under nitrogen. A solution of 2-isopropyl-4-methoxy-N,N-diethylbenzamide (454.2 g) in anhydrous ether (300 mL) was added dropwise over 30 minutes. The temperature was maintained at or below -60° C. during the addition. After the addition the mixture was stirred at -70° C. for one hour, allowed to warm to -50° C., held at -50° C. for 30 minutes, then cooled back to -70° C. By cannulation tube a solution of sulfur dioxide (200 g) in anhydrous ether (200 mL) precooled to -40° C. was added under positive nitrogen pressure over a 20-minute period. The temperature of the reaction mixture during the addition was maintained below -40° C. A white powdery precipitate of aryllithium sulphinate separated out almost immediately. After the addition the cooling bath was removed and the mixture was stirred at ambient temperature for two hours, then cooled to -5° C. With continued stirring sulfuryl chloride (190 mL) was added dropwise over a 15-minute period while maintaining the temperature below 10° C. After further stirring for 30 minutes at 0°-5° C. a white precipitate was filtered off and washed with anhydrous ether (2 L). Removal of the solvent at atmospheric pressure gave a dark oil, which was dissolved in tetrahydrofuran (1.4 L). The solution was cooled to -10° C. and concentrated aqueous ammonia (28%, 540 mL) was added in portions over 15 minutes. The temperature was kept at 15° C. or below throughout the addition. After stirring for 15 minutes at ambient temperature the tetrahydrofuran and excess ammonia were removed under vacuum to give a dark oil, which was diluted with water (6.0 L) and acidified with hydrochloric acid (3N) to pH 1. The resulting light yellow solid was collected by filtration, washed with water (800 mL), dried at 60° C. under vacuum for 18 hours and recrystallized from ethyl acetate-hexane (800 mL-3 L) to give 2-aminosulfonyl-6-isopropyl-4-methoxy-N,N-diethylbenzamide (429 g, 72% yield, m.r. 122°-125° C.).
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Four
Name
2-isopropyl-4-methoxy-N,N-diethylbenzamide
Quantity
454.2 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
200 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
540 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.C([Li])(CC)C.[CH:14]([C:17]1[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:18]=1[C:19]([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])=[O:20])([CH3:16])[CH3:15].[S:32](=[O:34])=[O:33].[NH3:35].Cl>CCOCC.O1CCCC1.O>[NH2:35][S:32]([C:26]1[CH:27]=[C:28]([O:30][CH3:31])[CH:29]=[C:17]([CH:14]([CH3:16])[CH3:15])[C:18]=1[C:19]([N:21]([CH2:22][CH3:23])[CH2:24][CH3:25])=[O:20])(=[O:34])=[O:33]

Inputs

Step One
Name
Quantity
1.4 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
4 L
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
4 L
Type
solvent
Smiles
CCOCC
Step Five
Name
2-isopropyl-4-methoxy-N,N-diethylbenzamide
Quantity
454.2 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=O)N(CC)CC)C=CC(=C1)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
200 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
540 mL
Type
reactant
Smiles
N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
was stirred at -70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at or below -60° C.
ADDITION
Type
ADDITION
Details
during the addition
ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -50° C.
WAIT
Type
WAIT
Details
held at -50° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to -70° C
ADDITION
Type
ADDITION
Details
was added under positive nitrogen pressure over a 20-minute period
ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture during the addition
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below -40° C
CUSTOM
Type
CUSTOM
Details
A white powdery precipitate of aryllithium sulphinate separated out almost immediately
ADDITION
Type
ADDITION
Details
After the addition the cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5° C
STIRRING
Type
STIRRING
Details
With continued stirring sulfuryl chloride (190 mL)
ADDITION
Type
ADDITION
Details
was added dropwise over a 15-minute period
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
STIRRING
Type
STIRRING
Details
After further stirring for 30 minutes at 0°-5° C. a white precipitate
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with anhydrous ether (2 L)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
gave a dark oil, which
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to -10° C.
ADDITION
Type
ADDITION
Details
The temperature was kept at 15° C. or below throughout the addition
CUSTOM
Type
CUSTOM
Details
were removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a dark oil, which
FILTRATION
Type
FILTRATION
Details
The resulting light yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with water (800 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane (800 mL-3 L)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NS(=O)(=O)C1=C(C(=O)N(CC)CC)C(=CC(=C1)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 429 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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